Cas no 26776-70-5 (1,3-Dihydroxyacetone dimer)

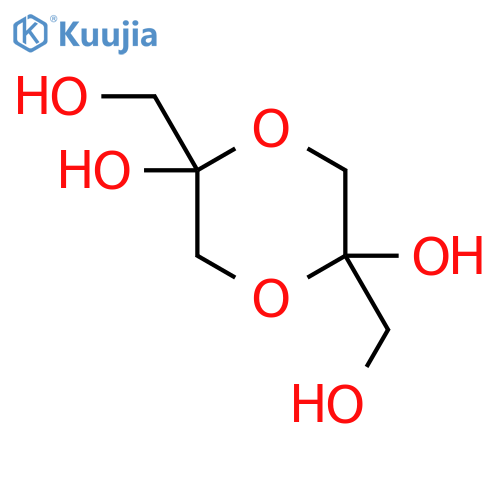

1,3-Dihydroxyacetone dimer structure

商品名:1,3-Dihydroxyacetone dimer

1,3-Dihydroxyacetone dimer 化学的及び物理的性質

名前と識別子

-

- 2-Propanone,1,3-dihydroxy-, dimer

- 1,3-Dihydroxyacetone Dimer

- Dihydroxyacetone

- 1,3-Dihydroxyacetone dimer,2,5-Dihydroxydioxane-2,5-dimethanol

- 1,3-Dihydroxypropan-2-one dimer

- 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol

- 2,5-Dihydroxydioxane-2,5-dimethanol

- 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol

- Dihydroxyacetone dimer

- KEQUNHIAUQQPAC-UHFFFAOYSA-N

- 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-

- DIHYDROXYACETONE (DIMER)

- PubChem4073

- 1.3-dihydroxyacetone dimer

- (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol

- 1,

- 1,3-Dihydroxyacetone dimer

-

- MDL: MFCD00051019

- インチ: 1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2

- InChIKey: KEQUNHIAUQQPAC-UHFFFAOYSA-N

- ほほえんだ: O1C([H])([H])C(C([H])([H])O[H])(O[H])OC([H])([H])C1(C([H])([H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 180.06300

- どういたいしつりょう: 180.063

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.4

じっけんとくせい

- 色と性状: 白色から白色の結晶粉末

- 密度みつど: 1.546

- ゆうかいてん: 75-80 °C (lit.)

- ふってん: 448 °C at 760 mmHg

- フラッシュポイント: 224.7 °C

- 屈折率: 1.549

- すいようせい: very faint turbidity

- PSA: 99.38000

- LogP: -2.60500

- マーカー: 3182

1,3-Dihydroxyacetone dimer セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:0-10°C

1,3-Dihydroxyacetone dimer 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D450075-25g |

1,3-Dihydroxyacetone Dimer |

26776-70-5 | 25g |

$161.00 | 2023-05-18 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D844045-25g |

1,3-Dihydroxypropan-2-one dimer |

26776-70-5 | 98% | 25g |

188.00 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0560-100g |

1,3-Dihydroxyacetone dimer |

26776-70-5 | 96.0%(T) | 100g |

¥445.0 | 2022-05-30 | |

| Chemenu | CM181687-100g |

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol |

26776-70-5 | 95% | 100g |

$61 | 2022-09-29 | |

| BAI LING WEI Technology Co., Ltd. | J30D107204-5g |

1,3-Dihydroxyacetone dimer |

26776-70-5 | 97% | 5g |

¥281 | 2023-11-24 | |

| A2B Chem LLC | AB57334-25g |

1,3-Dihydroxypropan-2-one dimer |

26776-70-5 | 97% | 25g |

$88.00 | 2024-04-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0560-500g |

1,3-Dihydroxyacetone dimer |

26776-70-5 | 96.0%(T) | 500g |

¥1540.0 | 2023-09-02 | |

| BAI LING WEI Technology Co., Ltd. | A01611819-10g |

1,3-Dihydroxyacetone dimer |

26776-70-5 | 96% | 10g |

¥1131 | 2023-11-24 | |

| A2B Chem LLC | AB57334-10g |

1,3-Dihydroxypropan-2-one dimer |

26776-70-5 | 98% | 10g |

$22.00 | 2023-12-31 | |

| 1PlusChem | 1P003E0M-10g |

1,3-Dihydroxypropan-2-one dimer |

26776-70-5 | 98% | 10g |

$30.00 | 2023-12-18 |

1,3-Dihydroxyacetone dimer 関連文献

-

Lei Song,Mingyuan Zheng,Jifeng Pang,Joby Sebastian,Wentao Wang,Minjie Qu,Jian Zhao,Xinhong Wang,Tao Zhang Green Chem. 2017 19 3515

-

Putla Sudarsanam,Elise Peeters,Ekaterina V. Makshina,Vasile I. Parvulescu,Bert F. Sels Chem. Soc. Rev. 2019 48 2366

-

Surajit Maity,Ralf I. Kaiser,Brant M. Jones Phys. Chem. Chem. Phys. 2015 17 3081

-

Betina Tabah,Alexander Varvak,Indra Neel Pulidindi,Elizabeth Foran,Ehud Banin,Aharon Gedanken Green Chem. 2016 18 4657

-

5. Conversion of glycerol to acrylic acid: a review of strategies, recent developments and prospectsUmar C. Abubakar,Yash Bansod,Luke Forster,Vincenzo Spallina,Carmine D'Agostino React. Chem. Eng. 2023 8 1819

26776-70-5 (1,3-Dihydroxyacetone dimer) 関連製品

- 51795-26-7(1,4-Dioxane-2,5-dimethanol,3,6-dihydroxy-, (2R,3S,5S,6R)-rel-)

- 62147-49-3(trans-2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol)

- 23147-59-3(3,6-bis(hydroxymethyl)-1,4-dioxane-2,5-diol)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26776-70-5)1,3-Dihydroxyacetone dimer

清らかである:99%

はかる:1kg

価格 ($):175.0